4-Pyrimidinecarboxylic acid, 2-(methylthio)-5-(phenylthio)-, ethyl ester

Catalog No.
S15134851
CAS No.
61727-12-6
M.F
C14H14N2O2S2
M. Wt
306.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Pyrimidinecarboxylic acid, 2-(methylthio)-5-(phe...

CAS Number

61727-12-6

Product Name

4-Pyrimidinecarboxylic acid, 2-(methylthio)-5-(phenylthio)-, ethyl ester

IUPAC Name

ethyl 2-methylsulfanyl-5-phenylsulfanylpyrimidine-4-carboxylate

Molecular Formula

C14H14N2O2S2

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C14H14N2O2S2/c1-3-18-13(17)12-11(9-15-14(16-12)19-2)20-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3

InChI Key

QKXQXAJMOPVUPP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NC=C1SC2=CC=CC=C2)SC

4-Pyrimidinecarboxylic acid, 2-(methylthio)-5-(phenylthio)-, ethyl ester, also known by its CAS number 73781-88-1, is a heterocyclic compound characterized by a pyrimidine ring substituted with both methylthio and phenylthio groups. The molecular formula of this compound is C11H12N2O2S2C_{11}H_{12}N_2O_2S_2, indicating the presence of two sulfur atoms, which contribute to its unique chemical properties. The compound typically appears as a pale yellow liquid with a melting point between 38-40 °C and a predicted boiling point of approximately 313.5 °C .

The chemical reactivity of 4-Pyrimidinecarboxylic acid, 2-(methylthio)-5-(phenylthio)-, ethyl ester can be attributed to its functional groups. The carboxylic acid moiety allows for esterification and nucleophilic substitution reactions. The presence of the methylthio and phenylthio groups can facilitate electrophilic aromatic substitution reactions. For instance, the compound can undergo hydrogenation in the presence of palladium on carbon as a catalyst to yield various derivatives .

The synthesis of 4-Pyrimidinecarboxylic acid, 2-(methylthio)-5-(phenylthio)-, ethyl ester can be accomplished via several methods:

  • Hydrogenation Method: A typical synthesis involves the hydrogenation of ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate in an ethanol solution using sodium carbonate and palladium on carbon as catalysts under hydrogen gas pressure. This method yields the desired compound with high efficiency .
  • Esterification: Another approach may involve the direct esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst.

4-Pyrimidinecarboxylic acid, 2-(methylthio)-5-(phenylthio)-, ethyl ester has potential applications in medicinal chemistry due to its structural characteristics that may influence biological activity. It could serve as a precursor in the synthesis of pharmaceuticals or agrochemicals, particularly those targeting microbial infections or inflammatory conditions.

Interaction studies involving this compound would typically focus on its binding affinity to various biological targets. Preliminary studies could assess its interaction with enzymes or receptors through techniques such as molecular docking or binding assays. Investigating these interactions can provide insights into its pharmacological potential.

Several compounds share structural similarities with 4-Pyrimidinecarboxylic acid, 2-(methylthio)-5-(phenylthio)-, ethyl ester. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaKey Features
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylateC8H9ClN2O2SC_8H_9ClN_2O_2SContains a chlorine substituent instead of phenylthio
Ethyl 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylateC13H19N3O2SC_{13}H_{19}N_3O_2SFeatures a cyclopentylamino group
Ethyl 5-pyrimidinecarboxylic acid, 4-amino-2-(ethylthio)-C9H13N3O2SC_9H_{13}N_3O_2SContains an amino group and ethylthio substituent

These compounds differ primarily in their substituents and functional groups, which influence their reactivity and biological activity.

XLogP3

3.7

Hydrogen Bond Acceptor Count

6

Exact Mass

306.04967004 g/mol

Monoisotopic Mass

306.04967004 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-11-2024

Explore Compound Types